

# Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) with GNE-886

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## Compound of Interest

Compound Name: GNE-886

Cat. No.: B607699

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## Introduction

**GNE-886** is a potent and selective small molecule inhibitor of the Cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine residues on histone tails and other proteins, acting as "readers" of the epigenetic code.[1] CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex, which is involved in processes such as the DNA damage response.[1] By inhibiting the CECR2 bromodomain, **GNE-886** provides a valuable tool for investigating the role of CECR2 in chromatin biology and gene regulation.

These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) using **GNE-886** to identify the genomic locations where the CECR2-containing complex is active.

## GNE-886: Potency and Selectivity

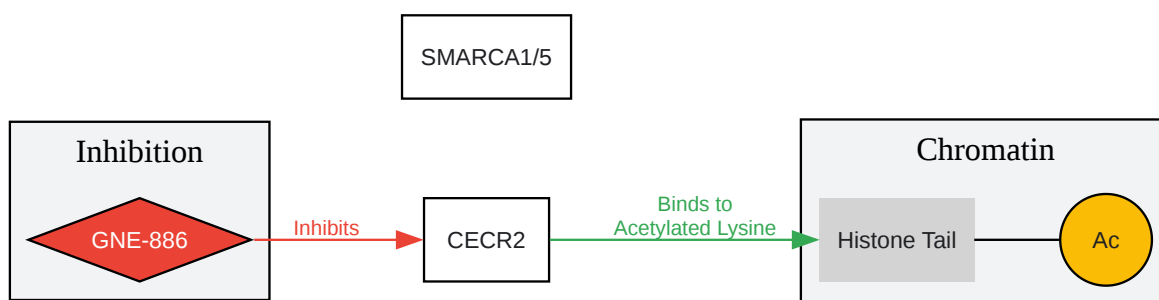
**GNE-886** exhibits high potency for the CECR2 bromodomain with an in vitro IC<sub>50</sub> of 0.016  $\mu$ M and a cellular EC<sub>50</sub> of 370 nM.[2][4] Its selectivity has been profiled against a panel of other bromodomains, demonstrating a significant window over other bromodomain families, including the well-studied BET (Bromodomain and Extra-Terminal domain) family.[1]

Target	IC50 (μM)	EC50 (nM)	KD (μM)
CECR2	0.016	370	-
BRD9	1.6	-	2.0
BRD7	-	-	1.1
TAF1(2)	-	-	0.62
TAF1L(2)	-	-	2.4

Table 1: In vitro and in-cell potency and selectivity of **GENE-886** against various bromodomains. Data compiled from multiple sources.[2][4][5]

## Signaling Pathway and Mechanism of Action

**GENE-886** functions by competitively binding to the acetyl-lysine binding pocket of the CECR2 bromodomain. This prevents the recruitment of the CERF complex to chromatin at sites of histone acetylation, thereby modulating chromatin structure and gene expression. The CERF complex, which includes CECR2 and an ISWI-type catalytic subunit (SMARCA1/SNF2L or SMARCA5/SNF2H), is implicated in the DNA damage response.[1] Inhibition of CECR2 by **GENE-886** is expected to alter the chromatin landscape at specific genomic loci, which can be identified using ChIP-seq.

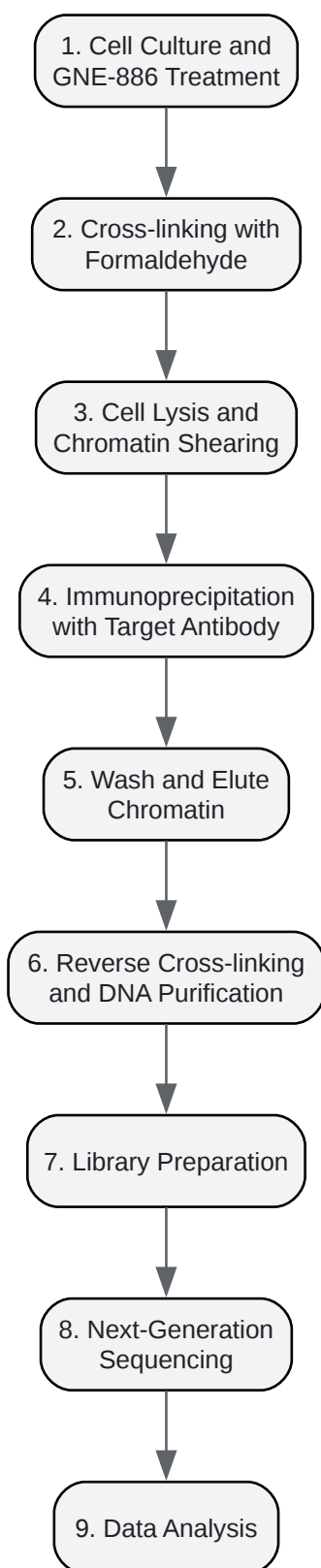


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Caption: Mechanism of **GENE-886** action on the CERF complex.

## Experimental Workflow for ChIP-seq with **GNE-886**

The following diagram outlines the major steps for performing a ChIP-seq experiment to map the genomic binding sites of a protein of interest following treatment with **GNE-886**.



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Caption: Overview of the ChIP-seq experimental workflow.

## Detailed Experimental Protocol

This protocol is adapted for the use of **GNE-886** with a starting material of approximately  $1 \times 10^7$  mammalian cells. Optimization may be required for different cell types and antibodies.

### Materials

- **GNE-886** (stored at -20°C or -80°C)[2]
- Cell culture medium and reagents
- Phosphate-buffered saline (PBS)
- Formaldehyde (37%)
- Glycine
- Lysis Buffer 1 (50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
- Lysis Buffer 2 (10 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, protease inhibitors)
- Shearing Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, protease inhibitors)
- ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
- Antibody against the protein of interest (ChIP-grade)
- Protein A/G magnetic beads
- Wash Buffer 1 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl)
- Wash Buffer 2 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl)

- Wash Buffer 3 (0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1)
- TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
- Elution Buffer (1% SDS, 0.1 M NaHCO<sub>3</sub>)
- RNase A
- Proteinase K
- DNA purification kit

## Procedure

### Day 1: Cell Treatment, Cross-linking, and Lysis

- Cell Treatment: Culture cells to the desired confluency. Treat the cells with the desired concentration of **GNE-886** or vehicle control (e.g., DMSO) for the appropriate duration.
- Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
- Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
- Cell Harvesting: Scrape the cells, transfer to a conical tube, and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.
- Washing: Wash the cell pellet twice with ice-cold PBS.
- Cell Lysis:
  - Resuspend the cell pellet in 1 ml of Lysis Buffer 1 and incubate for 10 minutes on ice.
  - Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.
  - Resuspend the nuclear pellet in 1 ml of Lysis Buffer 2 and incubate for 10 minutes on ice.

- Pellet the nuclei and resuspend in 500 µl of Shearing Buffer.

#### Day 1-2: Chromatin Shearing and Immunoprecipitation

- Chromatin Shearing: Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is critical.
- Clarification: Centrifuge the sheared chromatin at maximum speed for 10 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube.
- Input Sample: Take a 50 µl aliquot of the sheared chromatin to serve as the input control. Store at -20°C.
- Immunoprecipitation Setup:
  - Dilute the remaining sheared chromatin 1:10 with ChIP Dilution Buffer.
  - Add the ChIP-grade antibody to the diluted chromatin and incubate overnight at 4°C on a rotator.
  - On the next day, add pre-blocked Protein A/G magnetic beads and incubate for 4 hours at 4°C.

#### Day 2: Washes, Elution, and Reverse Cross-linking

- Washes:
  - Wash the beads sequentially with 1 ml of Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
  - Perform a final wash with TE Buffer.
- Elution: Elute the chromatin from the beads by adding 250 µl of Elution Buffer and incubating at 65°C for 30 minutes with vortexing every 5-10 minutes.
- Reverse Cross-linking:
  - Add NaCl to the eluted chromatin and the input sample to a final concentration of 0.2 M.

- Incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.
- RNase and Proteinase K Treatment:
  - Add RNase A and incubate at 37°C for 30 minutes.
  - Add Proteinase K and incubate at 45°C for 1-2 hours.

#### Day 3: DNA Purification and Quantification

- DNA Purification: Purify the DNA using a standard DNA purification kit.
- Quantification: Quantify the purified DNA using a fluorometric method. The DNA is now ready for library preparation and sequencing.

## Data Presentation and Expected Outcomes

A successful ChIP-seq experiment with **GENE-886** is expected to show a reduction in the binding of the targeted CECR2-containing complex at specific genomic loci compared to the vehicle-treated control. The quantitative data from the sequencing can be summarized in a table format.

Genomic Locus	Vehicle Control (Normalized Read Count)	GENE-886 Treatment (Normalized Read Count)	Fold Change (GENE-886/Vehicle)
Gene A Promoter	150	30	0.2
Gene B Enhancer	220	45	0.205
Intergenic Region 1	180	35	0.194
Negative Control Locus	10	8	0.8

Table 2: Hypothetical quantitative data from a ChIP-seq experiment using **GENE-886**. The data illustrates the expected decrease in read counts at target loci upon inhibitor treatment.

## Conclusion



**GNE-886** is a valuable chemical probe for studying the function of the CECR2 bromodomain in chromatin regulation. The provided protocol offers a comprehensive guide for utilizing **GNE-886** in ChIP-seq experiments to elucidate the genomic targets of the CERF complex. Careful optimization of the experimental conditions, particularly cell treatment and chromatin shearing, is crucial for obtaining high-quality and reproducible data.

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## References

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